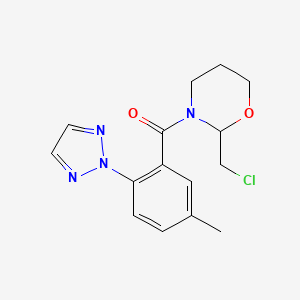
(2-(Chloromethyl)-1,3-oxazinan-3-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-(Chloromethyl)-1,3-oxazinan-3-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone is a complex organic molecule that features a combination of oxazinan, triazole, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Chloromethyl)-1,3-oxazinan-3-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone typically involves multiple steps, starting with the preparation of the triazole and oxazinan intermediates. One common method involves the reaction of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid with chloromethyl oxazinan under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like palladium to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like crystallization and purification to isolate the desired product .
化学反応の分析
Types of Reactions
(2-(Chloromethyl)-1,3-oxazinan-3-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
(2-(Chloromethyl)-1,3-oxazinan-3-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone: has several scientific research applications:
作用機序
The mechanism of action of (2-(Chloromethyl)-1,3-oxazinan-3-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it acts as a dual orexin receptor antagonist, blocking the activity of orexin neuropeptides that regulate wakefulness . This inhibition promotes sleep and has been shown to improve sleep patterns in clinical studies .
類似化合物との比較
Similar Compounds
Suvorexant: Another dual orexin receptor antagonist used for the treatment of insomnia.
Almorexant: A similar compound with comparable pharmacological properties.
Uniqueness
(2-(Chloromethyl)-1,3-oxazinan-3-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone: is unique due to its specific chemical structure, which combines oxazinan, triazole, and phenyl groups. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
特性
分子式 |
C15H17ClN4O2 |
|---|---|
分子量 |
320.77 g/mol |
IUPAC名 |
[2-(chloromethyl)-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone |
InChI |
InChI=1S/C15H17ClN4O2/c1-11-3-4-13(20-17-5-6-18-20)12(9-11)15(21)19-7-2-8-22-14(19)10-16/h3-6,9,14H,2,7-8,10H2,1H3 |
InChIキー |
PDSJPYXNHZOGTK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


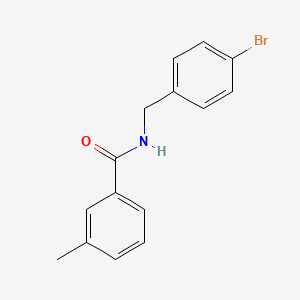
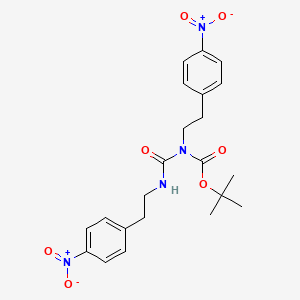
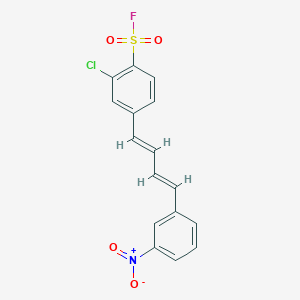
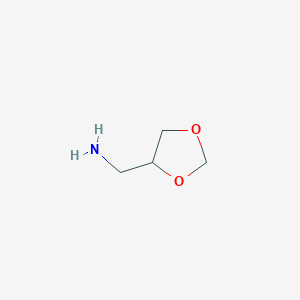
![3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13344299.png)
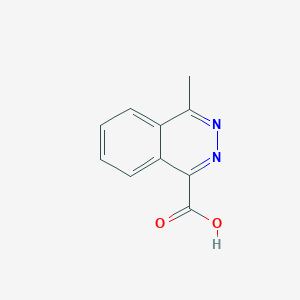
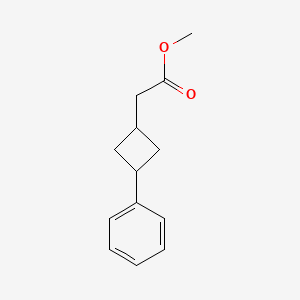
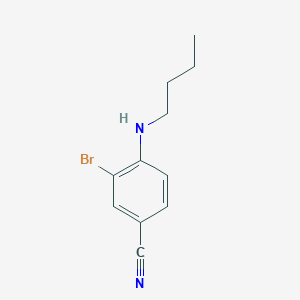
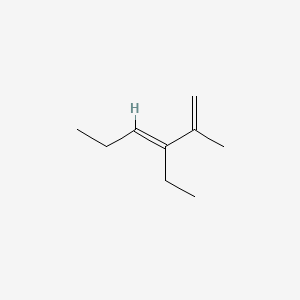
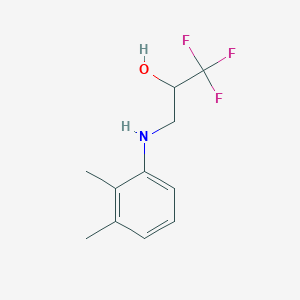
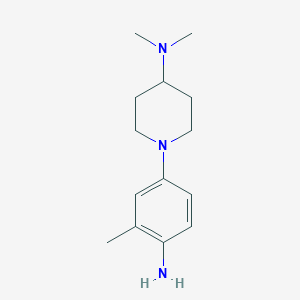
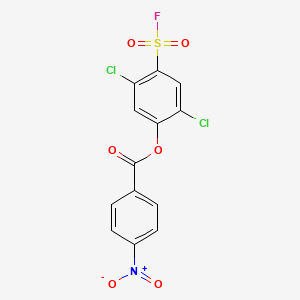
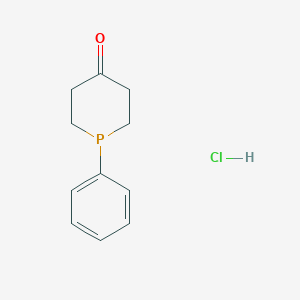
![(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13344367.png)
